1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a carboxamide group, and an isopropylphenyl substituent. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of cellular changes .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to downstream effects such as apoptosis of tumor cells .
Pharmacokinetics
The compound’s lipophilicity, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
Similar compounds have been shown to induce apoptosis of tumor cells at certain concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a thieno[2,3-d]pyrimidine derivative with an isopropylphenyl amine in the presence of a suitable catalyst. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide include other thienopyrimidine derivatives such as:
- Pyrrolo[2,3-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidine derivatives
- Pyrrolopyrazine derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. The presence of the isopropylphenyl group and the specific arrangement of atoms in the thieno[2,3-d]pyrimidine core contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10(2)11-5-7-12(8-6-11)19-15(22)14-9-13-16(23)20(3)18(24)21(4)17(13)25-14/h5-10H,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEBAHPAQYOXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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